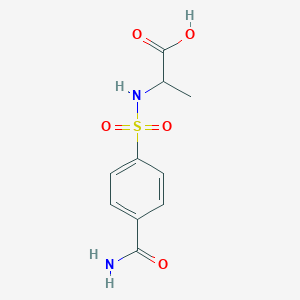

2-(4-Carbamoylbenzenesulfonamido)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

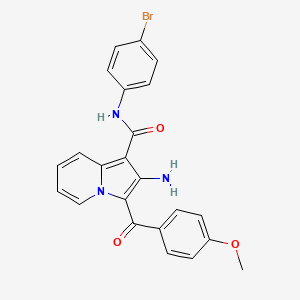

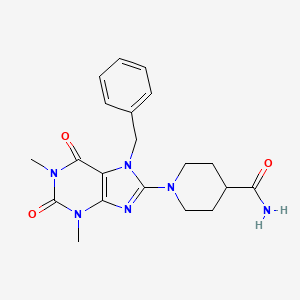

2-(4-Carbamoylbenzenesulfonamido)propanoic acid is a chemical compound with the CAS Number: 1308973-59-2 . It has a molecular weight of 272.28 . The IUPAC name for this compound is N-{[4-(aminocarbonyl)phenyl]sulfonyl}alanine .

Molecular Structure Analysis

The InChI code for 2-(4-Carbamoylbenzenesulfonamido)propanoic acid is 1S/C10H12N2O5S/c1-6(10(14)15)12-18(16,17)8-4-2-7(3-5-8)9(11)13/h2-6,12H,1H3,(H2,11,13)(H,14,15) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stored at room temperature and is shipped under normal conditions .Aplicaciones Científicas De Investigación

Synthesis and Materials Chemistry

Polyaniline Colloids

Polyaniline, synthesized using dodecylbenzenesulfonic acid as a surfactant and dopant, showcases the importance of sulfonamide derivatives in producing conductive polymers. This synthesis yields stable colloidal dispersions, indicating sulfonamide's role in facilitating electrochemical properties and stability in materials (Shreepathi & Holze, 2006).

Organoborane Chemistry

In the synthesis of ω-(4-bromophenyl)alkanoic acids, sulfonamide derivatives play a crucial role in the borylation process, highlighting their utility in creating intermediates for further chemical transformations (Zaidlewicz & Wolan, 2002).

Biological Applications

Carbonic Anhydrase Inhibition

Sulfonamide derivatives have been explored for their inhibitory activity against carbonic anhydrase isoforms, with specific compounds demonstrating potential as anticonvulsant agents. This illustrates the therapeutic relevance of sulfonamide chemistry in designing drugs targeting specific enzymes (Hen et al., 2011).

Photoaffinity Reagents

The development of photoaffinity reagents, such as p-azidotetrafluoroaniline, demonstrates the versatility of sulfonamide derivatives in biochemistry for studying protein interactions and functions. These compounds are synthesized via pathways involving sulfonamide intermediates, underscoring their importance in creating tools for biological research (Chehade & Spielmann, 2000).

Environmental and Analytical Chemistry

Reactive Extraction of Propionic Acid

Sulfonamide derivatives have been applied in the reactive extraction of propionic acid, showcasing their potential in separation processes. This application is critical for industrial processes where the efficient recovery of carboxylic acids from aqueous solutions is required, demonstrating the utility of sulfonamide chemistry in environmental engineering (Keshav et al., 2009).

Propiedades

IUPAC Name |

2-[(4-carbamoylphenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5S/c1-6(10(14)15)12-18(16,17)8-4-2-7(3-5-8)9(11)13/h2-6,12H,1H3,(H2,11,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZPCTYVXOSJPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-difluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2657665.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2657671.png)

![{Bicyclo[2.2.2]oct-5-en-2-yl}methanamine hydrochloride](/img/structure/B2657673.png)

![2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2657681.png)

![Ethyl 4-(4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl)benzoate](/img/structure/B2657685.png)